(3S)-1-cyclohexanecarbonylpyrrolidin-3-amine
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Overview
Description
(3S)-1-cyclohexanecarbonylpyrrolidin-3-amine is a chiral compound with a unique structure that includes a cyclohexane ring, a pyrrolidine ring, and an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-cyclohexanecarbonylpyrrolidin-3-amine typically involves the following steps:
Formation of the cyclohexanecarbonyl group: This can be achieved through the reaction of cyclohexanone with a suitable amine under acidic or basic conditions.
Introduction of the pyrrolidine ring: The cyclohexanecarbonyl intermediate is then reacted with a pyrrolidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (3S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-cyclohexanecarbonylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Substituted amines, thiols, and other derivatives.
Scientific Research Applications
(3S)-1-cyclohexanecarbonylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It has potential therapeutic applications due to its biological activity, including its use in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-1-cyclohexanecarbonylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-cyclohexanecarbonylpyrrolidin-3-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
N-cyclohexylpyrrolidine: A structurally similar compound with a cyclohexane ring and a pyrrolidine ring but lacking the amine group.
Cyclohexanecarboxamide: A compound with a cyclohexane ring and an amide group, similar in structure but different in reactivity.
Uniqueness
(3S)-1-cyclohexanecarbonylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and as a tool in stereochemical studies.
Properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h9-10H,1-8,12H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMMHHOTNLKIKT-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2CC[C@@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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